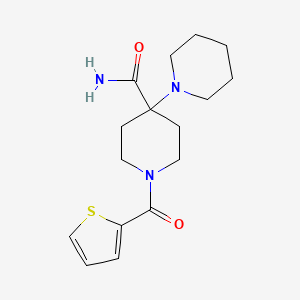

1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TPCA-1 is a potent and selective inhibitor of IKK-2, a key mediator of the NF-κB signaling pathway.

Wissenschaftliche Forschungsanwendungen

Alkoxycarbonylpiperidines as N-nucleophiles in Aminocarbonylation

Alkoxycarbonylpiperidines, which share structural similarities with 1'-(2-thienylcarbonyl)-1,4'-bipiperidine-4'-carboxamide, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves iodoalkenes and iodobenzene, resulting in the formation of carboxamides under mild conditions. The reaction's selectivity can be manipulated by varying the carbon monoxide pressure, offering a versatile method for synthesizing a wide range of carboxamide derivatives (Takács et al., 2014).

Novel Synthetic Approaches to Heterocyclic Derivatives

Research on 3-amino-4-cyano-2-thiophenecarboxamides as synthons for creating thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives demonstrates the utility of similar core structures in synthesizing complex heterocyclic systems. These compounds are valuable in various fields, including materials science and pharmacology, highlighting the potential applications of this compound in synthesizing novel heterocyclic compounds (El-Meligie et al., 2020).

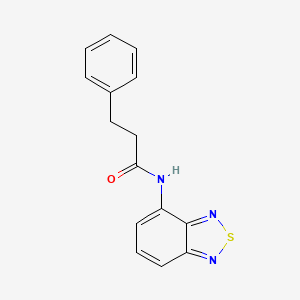

Thionation-Cyclization to Thiazoles

The chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent, forms thiazoles. This method showcases the potential for incorporating sulfur atoms into complex molecules, suggesting pathways for modifying this compound to introduce or modify thiazole moieties for various applications (Kumar et al., 2013).

Tridentate Ligands in Rhenium and Technetium Complexes

The study on tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands in rhenium and technetium complexes provides insights into the use of complex carboxamide structures as ligands in metal complexes. Such applications could be relevant for the development of diagnostic and therapeutic radiopharmaceuticals, suggesting potential research applications for similar compounds (Hung Huy et al., 2008).

Dehydration Condensation for Carboxamide Synthesis

The synthesis of carboxamides via dehydration condensation between carboxylic acids and amines showcases a fundamental reaction that could be applied to modify or synthesize derivatives of this compound. This method emphasizes the compound's relevance in organic synthesis and the potential for creating a variety of amide-linked structures (Shiina et al., 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-piperidin-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c17-15(21)16(19-8-2-1-3-9-19)6-10-18(11-7-16)14(20)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSCIKKMSHRUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)